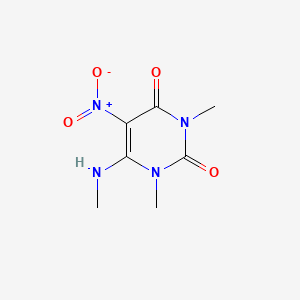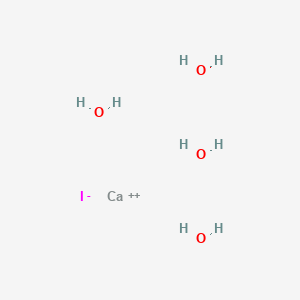methanone](/img/structure/B14124810.png)
[2,5-Dibromo-4-(4-methylbenzoyl)phenyl](4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone is a chemical compound with the molecular formula C22H16Br2O2 and a molecular weight of 472.17 g/mol . This compound is characterized by the presence of two bromine atoms and two methylbenzoyl groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of anhydrous aluminum chloride as a catalyst under low temperature . The detailed steps include:
Bromination: The precursor phenyl compound is treated with bromine in the presence of a solvent such as chloroform or carbon tetrachloride.
Benzoylation: The brominated intermediate is then subjected to a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and anhydrous aluminum chloride as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to optimize the production process.
化学反応の分析
Types of Reactions
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and carbonyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
類似化合物との比較
Similar Compounds
2,5-Dibromo-4-(decyloxy)phenol: Another brominated phenyl compound with different substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with bromine atoms.
Uniqueness
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone is unique due to its specific combination of bromine atoms and methylbenzoyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H16Br2O2 |
|---|---|
分子量 |
472.2 g/mol |
IUPAC名 |
[2,5-dibromo-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H16Br2O2/c1-13-3-7-15(8-4-13)21(25)17-11-20(24)18(12-19(17)23)22(26)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChIキー |
LORWGESTMIPMQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Br)C(=O)C3=CC=C(C=C3)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14124766.png)

![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14124774.png)






![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)


